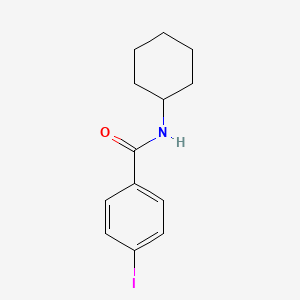

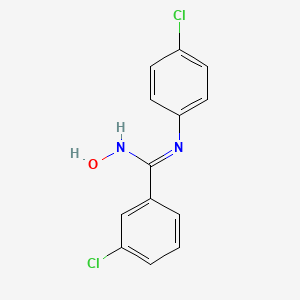

3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide, or 3-Cl-NPC, is an organic compound belonging to the arylcarboximidamide family. It is an important synthetic intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. 3-Cl-NPC has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

Research has demonstrated the effectiveness of electrochemical methods, such as anodic oxidation and electro-Fenton processes, in degrading chlorophenols, which are chemically related to 3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide. These methods can achieve complete mineralization of chlorophenols in acidic solutions, offering a pathway for the removal of toxic pollutants from water (Brillas, Sauleda, & Casado, 1998).

Adsorption Mechanisms

Graphene oxide has been identified as an effective adsorbent for chlorophenols, suggesting potential applications for 3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide in removing environmental hormones from water. Computational studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have elucidated the adsorption mechanism, highlighting the role of hydrophobic effects, hydrogen bonds, and π-π interactions (Wei et al., 2019).

Photodegradation Studies

The photoreactivity of chlorophenols, akin to the structure of 3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide, has been examined in aqueous solutions. These studies have identified key photoproducts and proposed mechanisms for the degradation process, which could inform the design of environmental decontamination strategies (Oudjehani & Boule, 1992).

Eigenschaften

IUPAC Name |

3-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-4-6-12(7-5-10)16-13(17-18)9-2-1-3-11(15)8-9/h1-8,18H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTGWOMTQJFMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)Cl)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2599804.png)

![N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2599806.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2599810.png)